molecular formula C12H22F2N2 B15292648 3-(1,1-Difluoroethyl)-1,4'-bipiperidine

3-(1,1-Difluoroethyl)-1,4'-bipiperidine

Cat. No.: B15292648
M. Wt: 232.31 g/mol
InChI Key: ZCLVLDDEXOKHAG-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-1,4’-bipiperidine is a compound of significant interest in the field of medicinal chemistry. This compound features a bipiperidine core with a difluoroethyl substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under mild conditions and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of 3-(1,1-Difluoroethyl)-1,4’-bipiperidine may involve large-scale synthesis using similar catalytic processes. The use of nickel catalysts and difluoroethyl chloride as reagents ensures efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 3-(1,1-Difluoroethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of functionalized bipiperidine derivatives .

Scientific Research Applications

3-(1,1-Difluoroethyl)-1,4’-bipiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind to enzymes or receptors with high affinity. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(1,1-Difluoroethyl)-1,4’-bipiperidine is unique due to its bipiperidine core and the presence of the difluoroethyl group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C12H22F2N2

Molecular Weight

232.31 g/mol

IUPAC Name

3-(1,1-difluoroethyl)-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C12H22F2N2/c1-12(13,14)10-3-2-8-16(9-10)11-4-6-15-7-5-11/h10-11,15H,2-9H2,1H3

InChI Key

ZCLVLDDEXOKHAG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN(C1)C2CCNCC2)(F)F

Origin of Product

United States

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